
Platinum monosulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum monosulphide (PtS) is a chemical compound that belongs to the family of transition metal chalcogenides. It is a black solid material that has received increasing attention in recent years due to its potential applications in various fields, including catalysis, electronics, and energy storage. In
Mecanismo De Acción
The mechanism of action of Platinum monosulphide in catalysis and energy storage is still under investigation. However, it is believed that the unique crystal structure and electronic properties of Platinum monosulphide contribute to its excellent performance in these applications. In catalysis, Platinum monosulphide acts as a catalyst by providing active sites for the reactants to adsorb and react. In energy storage, Platinum monosulphide stores energy by intercalating and deintercalating lithium ions between its layers.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Platinum monosulphide have not been extensively studied. However, some studies have reported that Platinum monosulphide nanoparticles can induce oxidative stress and cytotoxicity in cells. Therefore, further studies are needed to investigate the potential toxicity of Platinum monosulphide and its impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Platinum monosulphide is its high stability and activity in catalysis and energy storage. Platinum monosulphide is also relatively easy to synthesize and can be obtained in a pure form. However, one of the main limitations of Platinum monosulphide is its potential toxicity, which may limit its use in biomedical applications.
Direcciones Futuras
There are several future directions for the research of Platinum monosulphide. One direction is to investigate the potential toxicity of Platinum monosulphide and its impact on human health. Another direction is to explore the use of Platinum monosulphide in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to understand the mechanism of action of Platinum monosulphide in catalysis and energy storage and to develop more efficient and sustainable synthesis methods for Platinum monosulphide.
Métodos De Síntesis
Platinum monosulphide can be synthesized through various methods, including chemical vapor transport, solvothermal synthesis, and hydrothermal synthesis. Among these methods, hydrothermal synthesis is the most widely used approach. In this method, platinum precursor and sulfur source are mixed in a high-pressure reactor and heated at high temperature and pressure. The resulting product is then washed and dried to obtain Platinum monosulphide in a pure form.
Aplicaciones Científicas De Investigación
Platinum monosulphide has been extensively studied for its potential applications in catalysis, energy storage, and electronics. In catalysis, Platinum monosulphide has shown excellent activity and selectivity in various reactions, including hydrogenation, oxidation, and reduction reactions. In energy storage, Platinum monosulphide has been explored as a promising electrode material for rechargeable batteries due to its high capacity and stability. In electronics, Platinum monosulphide has been used as a semiconductor material for the fabrication of electronic devices.
Propiedades
Número CAS |
12038-20-9 |
|---|---|
Nombre del producto |
Platinum monosulphide |
Fórmula molecular |
PtS |
Peso molecular |
227.2 g/mol |
Nombre IUPAC |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
Clave InChI |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
SMILES canónico |
S=[Pt] |
Otros números CAS |
12038-20-9 |
Descripción física |
DryPowde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



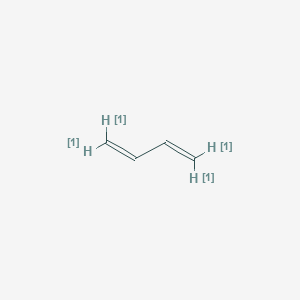
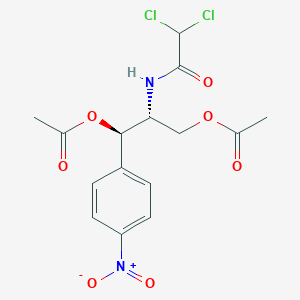
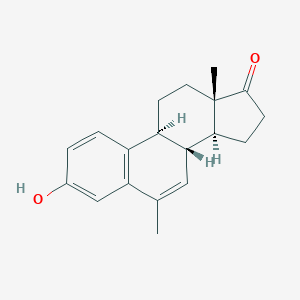
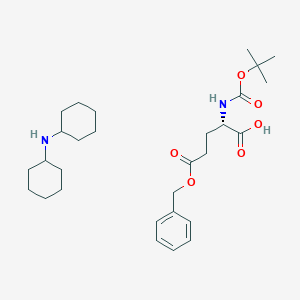
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
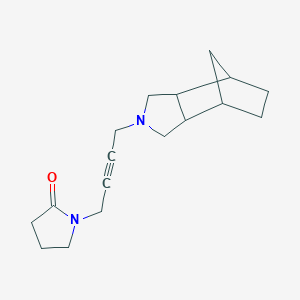
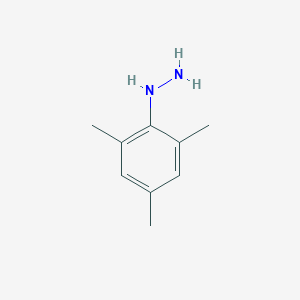
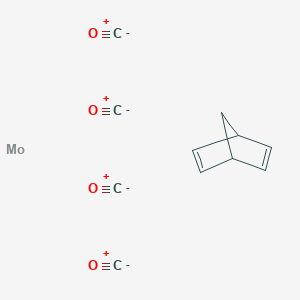
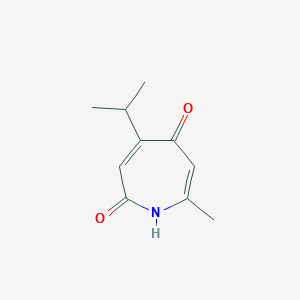
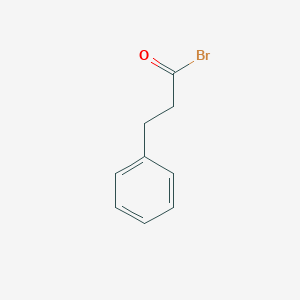
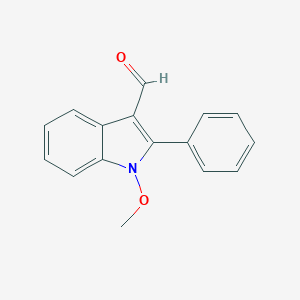
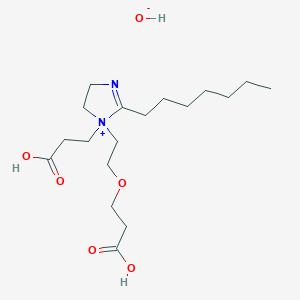
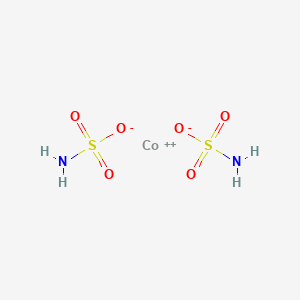
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)